molecular formula C10H12ClNO3S B2421388 4-Acetamido-2,6-dimethylbenzenesulphonyl chloride CAS No. 132414-06-3

4-Acetamido-2,6-dimethylbenzenesulphonyl chloride

Cat. No.: B2421388
CAS No.: 132414-06-3
M. Wt: 261.72
InChI Key: XQFBWESVEXROIM-UHFFFAOYSA-N
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Description

4-Acetamido-2,6-dimethylbenzenesulphonyl chloride (ADBC) is an important organic compound with a wide range of applications in scientific research and industry. It has a molecular formula of C10H12ClNO3S and a molecular weight of 261.72 .

Scientific Research Applications

Chemical Synthesis and Reaction Study

The reactivity of chlorosulphonic acid with 2,4-dimethylacetanilide, leading to various acetamidodimethylbenzenesulphonyl chlorides, was examined to determine the orientation of the sulphonyl group in the resulting compounds. These substances, including 4-acetamido-2,6-dimethylbenzenesulphonyl chloride, were further transformed into different derivatives, showcasing their potential in diverse chemical syntheses (Armarego, 1972).

Biochemical Applications

In biochemical research, the transformation of 2-amino-2-deoxy-D-glucose into various derivatives demonstrates the use of acetamidodimethylbenzenesulphonyl chloride-related compounds in creating novel biochemical structures. This process is pivotal in synthesizing derivatives of 2-amino-2-deoxy-D-galactose and related compounds, indicating its utility in biochemical synthesis and modification (Hill & Hough, 1968).

Peptide Synthesis

In the field of peptide synthesis, 4-methoxy-2,6-dimethylbenzenesulphonyl (a related compound) has been used as a protecting group for the guanidino function in peptides. This method has demonstrated effectiveness in synthesizing complex peptides, including substance P and LH–RH analogues, suggesting the relevance of similar compounds in advanced peptide synthesis (Fujino, Nishimura, Wakimasu, & Kitada, 1980).

Antibacterial and Antimicrobial Studies

The synthesis of sulphonamide derivatives containing a benzothiazole nucleus, which involves the use of 4-acetamidobenzenesulphonyl chloride derivatives, has been explored for its antibacterial and antimycobacterial activities. These studies indicate the potential of such compounds in developing new antimicrobial agents (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

Electrochemical Research

The electrochemical reduction of p-acetamidobenzene sulphonyl chloride has been studied, showing its relevance in electrochemistry, particularly in understanding the reaction mechanisms and potential applications in electrochemical synthesis (Thirunavukarasu, 1999).

Safety and Hazards

4-Acetamido-2,6-dimethylbenzenesulphonyl chloride is classified as dangerous. It is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Safety measures include not breathing dust/fumes/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective clothing, and avoiding release to the environment .

Properties

IUPAC Name

4-acetamido-2,6-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFBWESVEXROIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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